4-(2-Bromophenyl)morpholin-3-one
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Overview
Description
4-(2-Bromophenyl)morpholin-3-one is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of morpholine, a heterocyclic amine, and contains a bromophenyl group attached to the morpholinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromophenyl)morpholin-3-one typically involves the reaction of 2-bromophenylamine with ethylene oxide, followed by cyclization to form the morpholinone ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. One such method involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid, which is then reacted with 4-nitroaniline in the presence of a phenylboronic acid catalyst. The resulting intermediate is transformed into this compound through a one-pot procedure .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromophenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium chlorite to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogenation techniques to yield amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium chlorite in aqueous conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized morpholinone derivatives.
Reduction: Amino-morpholinone derivatives.
Substitution: Substituted morpholinone derivatives with various functional groups.
Scientific Research Applications
4-(2-Bromophenyl)morpholin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)morpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
4-(4-Bromophenyl)-3-morpholinone: Similar structure but with the bromine atom at the para position.
4-(3-Bromophenyl)morpholin-3-one: Bromine atom at the meta position.
Uniqueness: 4-(2-Bromophenyl)morpholin-3-one is unique due to the ortho position of the bromine atom, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its para and meta counterparts.
Properties
Molecular Formula |
C10H10BrNO2 |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
4-(2-bromophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H10BrNO2/c11-8-3-1-2-4-9(8)12-5-6-14-7-10(12)13/h1-4H,5-7H2 |
InChI Key |
ORGBHKFVDVPQEY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC=CC=C2Br |
Origin of Product |
United States |
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